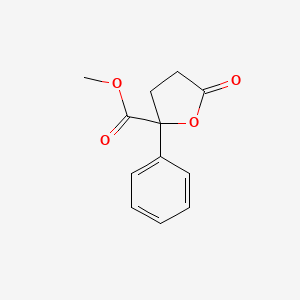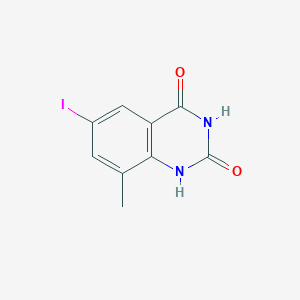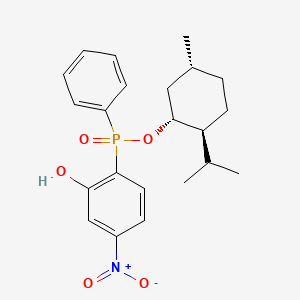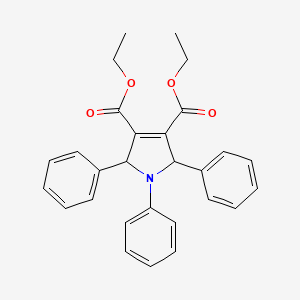
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a dihydropyrrole ring substituted with three phenyl groups and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate is then dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, DDQ.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole and dihydropyrrole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl pyrrole-2,5-dicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate stands out due to its three phenyl groups and the specific positioning of its ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
3339-86-4 |
|---|---|
Fórmula molecular |
C28H27NO4 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |
Clave InChI |
NHOFTFPUBOZDPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)




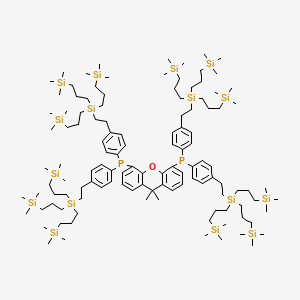
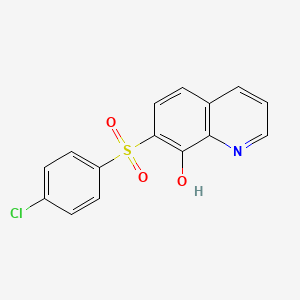
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

